"2,3,5,6-tetrachloropyridine-4-thiol" CAS number 10351-06-1
"2,3,5,6-tetrachloropyridine-4-thiol" CAS number 10351-06-1
An In-depth Technical Guide to 2,3,5,6-Tetrachloropyridine-4-thiol (CAS: 10351-06-1)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3,5,6-tetrachloropyridine-4-thiol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis, reactivity, and practical applications, supported by detailed experimental protocols and safety guidelines.
Core Characteristics and Physicochemical Properties
2,3,5,6-Tetrachloropyridine-4-thiol, identified by CAS number 10351-06-1, is a highly functionalized pyridine derivative.[1] Its structure is characterized by a pyridine ring substituted with four chlorine atoms and a thiol group at the 4-position. The presence of electron-withdrawing chlorine atoms significantly influences the electronic properties of the pyridine ring, making it electron-deficient. This electronic nature, combined with the reactive thiol group, underpins its utility as a versatile building block in organic synthesis.[1]
Table 1: Physicochemical Properties of 2,3,5,6-Tetrachloropyridine-4-thiol
| Property | Value | Source |
| CAS Number | 10351-06-1 | [2] |
| Molecular Formula | C₅HCl₄NS | [1][2] |
| Molecular Weight | 248.95 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | 165-166 °C | [1] |
| Density | 1.79 g/cm³ | [1] |
| IUPAC Name | 2,3,5,6-tetrachloro-1H-pyridine-4-thione | [2] |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2,3,5,6-tetrachloropyridine-4-thiol typically involves the nucleophilic substitution of a suitable precursor, such as pentachloropyridine. The thiol group can be introduced by reacting pentachloropyridine with a sulfur nucleophile like sodium sulfide or sodium hydrosulfide. The rationale behind this approach lies in the high electrophilicity of the 4-position of the pentachloropyridine ring, which is susceptible to nucleophilic attack.
Caption: Synthetic route to 2,3,5,6-tetrachloropyridine-4-thiol.
Chemical Reactivity
The reactivity of 2,3,5,6-tetrachloropyridine-4-thiol is dominated by its thiol group.[1] This functional group can undergo a variety of transformations, making it a valuable handle for introducing sulfur-containing moieties into more complex molecules. Key reactions include:
-
Nucleophilic Substitution: The thiol group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form thioethers.
-
Oxidation: The thiol can be oxidized to form a disulfide bridge, a common linkage in various biologically active molecules.
-
Coordination with Metals: The sulfur atom can coordinate with metal ions, a property leveraged in the synthesis of metal complexes with potential catalytic or therapeutic applications.[1]
Applications in Research and Development
2,3,5,6-Tetrachloropyridine-4-thiol is a crucial intermediate in the synthesis of a wide range of target molecules.[1]
Agrochemicals
This compound serves as a building block in the production of pesticides and herbicides.[1] Its derivatives are designed to exhibit specific biological activities for crop protection. For instance, the related compound 2,3,5,6-tetrachloropyridine is a known intermediate in the production of the insecticide chlorpyrifos and the herbicide triclopyr.[3][4]
Pharmaceuticals
In the pharmaceutical industry, 2,3,5,6-tetrachloropyridine-4-thiol is utilized as an intermediate for the synthesis of various drug candidates and Active Pharmaceutical Ingredients (APIs).[1] Its structural features are incorporated into molecules designed to interact with specific biological targets. The pyridine thiol moiety is found in compounds with a range of biological activities, including antimicrobial and antifungal properties.[5]
The structurally related pyrithione (1-hydroxy-2(1H)-pyridinethione) and its zinc complex, zinc pyrithione, are widely used for treating dandruff and seborrhoeic dermatitis.[5][6] This highlights the therapeutic potential of pyridine thiol derivatives.
Experimental Protocol: Synthesis of a Thioether Derivative
This section provides a representative protocol for the S-alkylation of 2,3,5,6-tetrachloropyridine-4-thiol, a fundamental reaction showcasing its utility as a nucleophile.
Objective: To synthesize a thioether derivative via nucleophilic substitution.
Materials:
-
2,3,5,6-Tetrachloropyridine-4-thiol (1 eq)
-
Alkyl halide (e.g., methyl iodide) (1.1 eq)
-
Base (e.g., potassium carbonate) (1.5 eq)
-
Solvent (e.g., acetone or acetonitrile)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2,3,5,6-tetrachloropyridine-4-thiol and the solvent.
-
Add the base to the mixture and stir for 10-15 minutes at room temperature. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
Slowly add the alkyl halide to the reaction mixture.
-
Attach a condenser and heat the reaction to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the formation of the new C-S bond and Mass Spectrometry (MS) to confirm the molecular weight of the product.
Caption: Workflow for the synthesis of a thioether derivative.
Safety and Handling
2,3,5,6-Tetrachloropyridine-4-thiol is a chemical that requires careful handling in a laboratory setting.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Always consult the Safety Data Sheet (SDS) before handling this compound. Engineering controls such as working in a well-ventilated fume hood are essential.[8] Emergency eyewash stations and safety showers should be readily accessible.[7]
Stability and Reactivity:
The compound is stable under normal temperature and pressure.[7] However, high temperatures and open flames should be avoided as they can lead to thermal decomposition, producing hazardous substances like carbon monoxide, hydrogen cyanide, oxides of nitrogen, and hydrogen chloride.[7] It is incompatible with strong oxidizing and reducing agents.[7]
Conclusion
2,3,5,6-Tetrachloropyridine-4-thiol is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. Its unique chemical structure, characterized by an electron-deficient chlorinated pyridine ring and a reactive thiol group, provides a platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective utilization in research and development.
References
- Understanding the Properties and Applications of 2,3,5,6-Tetrachloropyridine-4-thiol. (2026, February 12). Self-hosted AI.
- 2,3,5,6-Tetrachloropyridine (Symtet)
- 2,3,5,6-Tetrachloropyridine-4-thiol | C5HCl4NS | CID 3034212. PubChem.
- Pyrithione. Wikipedia.
- SAFETY DATA SHEET. (2025, May 1). Thermo Fisher Scientific.
- 2,4,5,6-TETRACHLOROPYRIMIDINE. Cohizon Life Sciences.
- 2,3,5,6-Tetrachloropyridine | 2402-79-1. (2026, January 13). ChemicalBook.
- Synthesis and Crystal Structure of A Pyrithione Derivative: Bis{2-[(1-oxidopyridin-2-yl)
- Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. PMC.
- 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine. Chem-Impex.
- Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
- Preparation of 2,3,5-trichloropyridine.
- 100-06-1 | CAS D
- para-acetanisole, 100-06-1. The Good Scents Company.
- Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,3,5,6-Tetrachloropyridine-4-thiol | C5HCl4NS | CID 3034212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-Tetrachloropyridine | 2402-79-1 [chemicalbook.com]
- 4. data.epo.org [data.epo.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrithione - Wikipedia [en.wikipedia.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. cohizon.com [cohizon.com]
